molecular formula C22H22N4O2 B14936901 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

Cat. No.: B14936901
M. Wt: 374.4 g/mol
InChI Key: YYIQCGPRFIYVSH-UHFFFAOYSA-N
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Description

    Reagents: Pentyl bromide, base (e.g., KOH)

    Conditions: Solvent (e.g., ethanol), reflux

    Reaction: N-alkylation to introduce the pentyl chain

  • Step 3: Synthesis of Quinoline Moiety

      Reagents: Aniline, β-ketoester

      Conditions: Acidic medium, heating

      Reaction: Formation of quinoline ring

  • Step 4: Coupling Reaction

      Reagents: Benzimidazole derivative, quinoline derivative

      Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDC)

      Reaction: Formation of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, followed by the introduction of the pentyl chain. The quinoline moiety is then synthesized separately and coupled with the benzimidazole derivative under specific reaction conditions.

    • Step 1: Synthesis of Benzimidazole Moiety

        Reagents: o-phenylenediamine, carboxylic acid

        Conditions: Acidic medium, reflux

        Reaction: Formation of benzimidazole ring

    Chemical Reactions Analysis

    Types of Reactions

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone.

      Reduction: The carboxamide group can be reduced to an amine.

      Substitution: The benzimidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

      Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.

    Major Products

      Oxidation: Formation of quinoline-4-one derivatives.

      Reduction: Formation of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-aminoquinoline derivatives.

      Substitution: Formation of various substituted benzimidazole and quinoline derivatives.

    Scientific Research Applications

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

      Chemistry: Used as a ligand in coordination chemistry and catalysis.

      Biology: Studied for its potential as an antimicrobial and antiviral agent.

      Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

      Industry: Used in the development of advanced materials, including polymers and nanomaterials.

    Mechanism of Action

    The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA or proteins, while the quinoline moiety can intercalate into DNA or inhibit enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide
    • N-[5-(1H-benzimidazol-2-yl)pentyl]-2-chlorobenzamide
    • N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide

    Uniqueness

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

    Properties

    Molecular Formula

    C22H22N4O2

    Molecular Weight

    374.4 g/mol

    IUPAC Name

    N-[5-(1H-benzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide

    InChI

    InChI=1S/C22H22N4O2/c27-21-15-8-3-4-9-17(15)24-14-16(21)22(28)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,28)(H,24,27)(H,25,26)

    InChI Key

    YYIQCGPRFIYVSH-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

    Origin of Product

    United States

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